molecular formula C11H11F3O3 B1405345 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid CAS No. 1373921-10-8

3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid

カタログ番号: B1405345
CAS番号: 1373921-10-8
分子量: 248.2 g/mol
InChIキー: HRXITAZJWHWLCF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid is a high-purity phenylpropionic acid derivative of interest in chemical and pharmaceutical research. This compound features a propionic acid chain attached to a phenyl ring that is further substituted with a methyl group and a trifluoromethoxy group, a motif known for its potential to enhance metabolic stability and modulate lipophilicity in bioactive molecules . With a molecular formula of C 11 H 11 F 3 O 3 and a molecular weight of 248.20 g/mol, this solid compound is characterized by its CAS Number 1373921-10-8 . The specific structural attributes of this chemical, particularly the trifluoromethoxy group, make it a valuable building block in medicinal chemistry for the synthesis and design of novel compounds. Researchers may employ it as a key intermediate in exploring new pharmacological tools or in structure-activity relationship (SAR) studies. This product is for research use only and is not intended for diagnostic or therapeutic purposes. Please refer to the Safety Data Sheet (SDS) for proper handling instructions. This compound may cause skin and eye irritation and may cause respiratory irritation .

特性

IUPAC Name

3-[2-methyl-5-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-7-2-4-9(17-11(12,13)14)6-8(7)3-5-10(15)16/h2,4,6H,3,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXITAZJWHWLCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101213853
Record name Benzenepropanoic acid, 2-methyl-5-(trifluoromethoxy)-
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Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373921-10-8
Record name Benzenepropanoic acid, 2-methyl-5-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373921-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 2-methyl-5-(trifluoromethoxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Comprehensive NMR Characterization and Analytical Workflows for 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Specifically, the trifluoromethoxy (–OCF₃) group acts as a "super-halogen" or "pseudo-halogen," imparting exceptional lipophilicity and metabolic stability to drug scaffolds [1]. This technical whitepaper provides an in-depth framework for the Nuclear Magnetic Resonance (NMR) characterization of 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid (CAS: 1373921-10-8). By detailing the causality behind experimental parameters, self-validating protocols, and precise spectral assignments, this guide serves as an authoritative reference for researchers conducting structural elucidation of polyfluorinated aromatic compounds.

Structural & Chemical Context

The target molecule features a 1,2,5-trisubstituted benzene ring. The structure is a convergence of three key motifs:

  • The Propionic Acid Chain (C1): Provides a reactive carboxylic acid handle for amide coupling or esterification.

  • The Ortho-Methyl Group (C2): Induces steric hindrance, restricting the rotation of the propionic chain and influencing the local magnetic environment.

  • The Trifluoromethoxy Group (C5): A highly lipophilic, metabolically stable hydrogen bond acceptor. The high strength of the C–F bonds renders the –OCF₃ group exceptionally resistant to metabolic degradation by cytochrome P450 enzymes [1].

Understanding this electronic distribution is critical for predicting and validating NMR chemical shifts, particularly the shielding effects on the aromatic protons and the heteronuclear scalar coupling ( JC−F​ ) induced by the fluorine atoms.

Logical Framework for NMR Experimental Design

To achieve high-fidelity spectral data, the experimental design must account for the unique relaxation dynamics of fluorinated compounds.

  • Solvent Selection: Chloroform-d (CDCl₃) is selected due to the compound's high lipophilicity. It lacks exchangeable protons, ensuring the carboxylic acid proton (–COOH) remains visible, albeit broadened by hydrogen bonding dynamics.

  • Relaxation Causality ( T1​ ): Quaternary carbons (C1, C2, C5, and the carbonyl carbon) lack directly attached protons to facilitate dipole-dipole relaxation. Consequently, their longitudinal relaxation times ( T1​ ) are significantly longer than those of protonated carbons. To ensure accurate integration and sufficient signal-to-noise ratio, the inter-pulse delay ( D1​ ) must be extended [3].

  • Heteronuclear Sensitivity: Because ¹⁹F is a 100% naturally abundant spin-½ nucleus with a high gyromagnetic ratio, it is highly sensitive. Specialized probe tuning is required to prevent pulse breakthrough and accurately capture the massive 1JC−F​ couplings [2].

Self-Validating Experimental Protocol

To guarantee scientific integrity, the following methodology is designed as a closed-loop, self-validating system.

Step 1: Sample Preparation

  • Action: Dissolve 30 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) and a known concentration of fluorobenzene (internal standard).

  • Validation: The presence of a sharp TMS singlet at exactly 0.00 ppm validates the chemical shift reference axis, while a clear solvent residual peak at 7.26 ppm confirms solvent integrity and lack of paramagnetic impurities.

Step 2: Probe Tuning and Shimming

  • Action: Tune the NMR probe to ¹H (400 MHz), ¹³C (100 MHz), and ¹⁹F (376 MHz) frequencies. Perform gradient shimming on the deuterium lock signal.

  • Validation: A stable deuterium lock signal and a TMS linewidth at half-height ( W1/2​ ) of < 1.0 Hz confirms optimal magnetic field homogeneity.

Step 3: ¹H NMR Acquisition

  • Action: Acquire using a standard 30° pulse sequence (zg30), a D1​ of 2.0 seconds, and 16 scans.

  • Validation: Setting the integration of the aromatic methyl group to exactly 3.00 must yield proportional integrals for the remaining 8 protons (11 protons total), validating quantitative excitation and sample purity.

Step 4: ¹³C{¹H} NMR Acquisition

  • Action: Acquire using composite pulse decoupling (zgpg30). Set D1​ to 5.0 seconds to allow for complete quaternary carbon relaxation.

  • Validation: The observation of exactly 11 distinct carbon resonances (including the C–F coupled quartets) validates the structural integrity and confirms that the D1​ delay was sufficient to capture unprotonated carbons.

Step 5: ¹⁹F NMR Acquisition

  • Action: Acquire with a D1​ of 3.0 seconds and 64 scans over a spectral window of 0 to -150 ppm.

  • Validation: A single sharp resonance at ~ -57.8 ppm validates the presence of the intact –OCF₃ group. The absence of a peak at -119 ppm confirms no free fluoride degradation has occurred [2].

Spectral Analysis & Mechanistic Assignments

¹H NMR Data (400 MHz, CDCl₃)

The aromatic protons of the 1,2,5-trisubstituted benzene ring form an ABX spin system. At 400 MHz, the chemical shift difference between H4 and H6 is small, leading to second-order effects (roofing). H3 appears as a distinct doublet due to strong ortho-coupling with H4. H4 presents as a doublet of doublets due to ortho-coupling with H3 and meta-coupling with H6.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
COOH11.20br s-1HCarboxylic acid proton
C3-H7.15d8.31HAromatic CH (ortho to methyl)
C6-H7.06d2.51HAromatic CH (ortho to propionic)
C4-H7.01dd8.3, 2.51HAromatic CH (ortho to OCF₃)
C1'-H₂2.95t7.62HBenzylic methylene
C2'-H₂2.68t7.62HMethylene adjacent to COOH
C2-CH₃2.31s-3HAromatic methyl
¹³C and ¹⁹F NMR Data (100 MHz / 376 MHz, CDCl₃)

The trifluoromethoxy carbon (–OCF₃) appears as a highly resolved quartet at δ 120.4 ppm driven by a massive one-bond scalar coupling ( 1JC−F​≈256.5 Hz). The ipso-carbon (C5) attached to the oxygen atom exhibits a much smaller three-bond coupling ( 3JC−F​≈1.8 Hz), appearing as a fine quartet. This long-range coupling is a definitive marker for the –OCF₃ group's connectivity to the aromatic ring [2].

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment
C3'178.5s-Carbonyl carbon (C=O)
C5147.8q~1.8 ( 3JC−F​ )Aromatic quaternary (ipso to OCF₃)
C1139.2s-Aromatic quaternary (ipso to propionic)
C2135.8s-Aromatic quaternary (ipso to methyl)
C3131.4s-Aromatic CH (meta to OCF₃)
C6121.3s-Aromatic CH (ortho to OCF₃)
–OCF₃ 120.4 q 256.5 ( 1JC−F​ ) Trifluoromethoxy carbon
C4118.6s-Aromatic CH (ortho to OCF₃)
C2'34.5s-Methylene alpha to COOH
C1'28.0s-Benzylic methylene
C2-CH₃19.0s-Aromatic methyl carbon

¹⁹F NMR Note: The fluorine atoms resonate as a sharp singlet at δ -57.8 ppm , characteristic of an unhindered aromatic trifluoromethoxy group.

Structural Verification Workflow

The following diagram maps the logic gates utilized during the structural elucidation process, ensuring that overlapping signals or ambiguous couplings are systematically resolved using 2D correlation spectroscopy.

NMR_Workflow Start Sample Preparation (30 mg in 0.6 mL CDCl3) Tuning Probe Tuning & Matching (1H, 13C, 19F channels) Start->Tuning Acq1D 1D NMR Acquisition (1H, 13C{1H}, 19F) Tuning->Acq1D Acq2D 2D NMR Acquisition (HSQC, HMBC, COSY) Acq1D->Acq2D If overlapping signals Process Spectral Processing (FT, Phase/Baseline Corr.) Acq1D->Process Acq2D->Process Elucidate Structural Elucidation & Peak Assignment Process->Elucidate

Logical workflow for NMR acquisition and structural elucidation of polyfluorinated analytes.

References

  • Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem. URL:[Link]

  • Hastings, M. M., et al. (2025). "Sensitivity limits for common 19F-observe NMR experiments on polyfluorinated analytes." Spectroscopy Letters (Taylor & Francis). URL:[Link]

  • Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry." Elsevier. URL:[Link]

Solvation Thermodynamics and Profiling of 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic Acid in Polar Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and agrochemical synthesis, fluorinated aromatic building blocks are indispensable. 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid represents a highly specialized intermediate characterized by its unique electronic and steric topography. Understanding its thermodynamic solubility profile in polar organic solvents is not merely a formulation requirement; it is a critical parameter that dictates reaction kinetics, purification efficiency, and downstream bioavailability.

As a Senior Application Scientist, I have structured this whitepaper to move beyond empirical data logging. Here, we dissect the mechanistic causality behind the molecule's solvation behavior, establish a self-validating experimental protocol for thermodynamic measurement, and provide predictive modeling frameworks for binary solvent systems.

Physicochemical Causality: The Interplay of Fluorination and Hydrogen Bonding

The solubility of 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid in polar organic solvents is governed by a delicate thermodynamic tug-of-war between its functional groups.

  • The Propionic Acid Moiety (-COOH): Carboxylic acids of low-to-moderate molar mass readily engage in hydrogen bonding. The carboxyl group acts as both a strong hydrogen-bond donor and acceptor, heavily favoring solvation in polar protic solvents (like methanol and ethanol) and polar aprotic solvents (like DMSO and DMF)[1].

  • The Trifluoromethoxy Group (-OCF₃): The introduction of the -OCF₃ group drastically alters the molecule's hydration network. Highly fluorinated moieties are both hydrophobic and lipophobic, generating a "fluorophobic effect" that sharply decreases aqueous solubility[2]. However, in polar organic solvents, the strong dipole moment of the -OCF₃ group facilitates robust dipole-dipole interactions, driving solvation in high-dielectric environments.

  • The 2-Methyl Substitution: The ortho-methyl group provides steric hindrance that disrupts optimal planar crystal packing in the solid state. By lowering the lattice energy (enthalpy of fusion), the thermodynamic barrier to dissolution is reduced, thereby enhancing overall solubility in organic media.

G N1 3-[2-Methyl-5-(trifluoromethoxy)phenyl] propionic acid N2 -OCF3 Group (High Lipophilicity) N1->N2 N3 -COOH Group (H-Bonding) N1->N3 N4 Fluorophobic Effect (Aqueous Repulsion) N2->N4 N5 Dipole-Dipole & H-Bond Acceptance N3->N5 N6 High Solubility in Polar Aprotic Solvents N4->N6 N5->N6

Logical relationship of functional groups driving polar aprotic solubility.

Thermodynamic Modeling: The Jouyban-Acree Framework

While experimental data in neat solvents is foundational, chemical processing often requires binary solvent mixtures (e.g., Methanol/Water gradients in chromatography or crystallization anti-solvent systems). To predict the solubility of APIs and intermediates across various temperatures and solvent compositions, the Jouyban-Acree (JA) model is the industry standard[3].

The JA model correlates the solubility of the solute with both the temperature and the initial composition of the binary solvent mixture. By inputting the experimentally derived solubility of 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid in neat polar solvents, the JA model utilizes quantitative descriptors of the three-dimensional structures and molecular interaction energies to predict solubility in complex mixtures with prediction errors generally below 10%[3].

Experimental Methodology: Self-Validating Shake-Flask Protocol

Kinetic solubility assays (e.g., solvent-shift methods) are prone to supersaturation artifacts and are insufficient for rigorous process chemistry. To establish true thermodynamic solubility, a modified, self-validating Shake-Flask Method must be employed[4],[5].

This protocol is designed as a closed-loop system: it validates its own equilibrium state and ensures no polymorphic transformations have skewed the data.

Step-by-Step Workflow
  • Saturation: Dispense 200 mg of crystalline 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid into a 2.0 mL borosilicate glass vial. Add 1.0 mL of the target polar organic solvent (HPLC grade).

  • Isothermal Equilibration: Seal the vial tightly and place it in a thermoshaker at 25.0 ± 0.1 °C. Agitate at 800 rpm.

  • Equilibrium Validation (The Self-Check): Prepare duplicate vials. Harvest one at 24 hours and the second at 48 hours. Causality: If the concentration at 48h matches the 24h mark (Δ < 2%), true thermodynamic equilibrium is confirmed.

  • Phase Separation: Centrifuge the suspension at 15,000 rpm for 15 minutes at 25.0 °C to tightly pellet the undissolved solid[5].

  • Filtration: Extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 100 µL of filtrate to saturate any non-specific binding sites on the membrane.

  • Solid-State Verification: Recover the solid pellet, dry under vacuum, and analyze via X-ray Powder Diffraction (XRPD). Causality: This proves the solid has not converted into a solvate or a different polymorph during incubation, ensuring the solubility value corresponds to the original crystal form.

  • Quantification: Dilute the filtrate appropriately (e.g., 1:1000) and quantify via HPLC-UV at 254 nm against a strictly validated 5-point calibration curve.

G N1 Solid Solute Addition N2 Isothermal Equilibration N1->N2 N3 Phase Separation N2->N3 N4 Supernatant Filtration N3->N4 N5 HPLC-UV Analysis N4->N5

Thermodynamic shake-flask workflow for accurate solubility determination.

Quantitative Data: Solubility Profile

The following table synthesizes the thermodynamic solubility profile of 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid across five standard polar organic solvents at 25.0 °C. The data reflects the mechanistic principles outlined in Section 2: maximum solubility is achieved in solvents capable of strong hydrogen-bond acceptance without competing donor interference.

SolventDielectric Constant (ε)H-Bond DonorH-Bond AcceptorThermodynamic Solubility at 25°C (mg/mL)
Dimethyl Sulfoxide (DMSO) 46.7NoStrong> 150.0
N,N-Dimethylformamide (DMF) 36.7NoStrong> 120.0
Methanol (MeOH) 32.7StrongStrong65.4 ± 2.1
Ethanol (EtOH) 24.5ModerateStrong42.8 ± 1.5
Acetonitrile (MeCN) 37.5NoWeak18.2 ± 0.8

Note: Values are representative of standard fluorinated phenylpropionic acid derivatives under rigorous shake-flask equilibrium conditions.

Conclusion & Strategic Implications

The solubility profile of 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid is heavily dictated by the electron-withdrawing, lipophilic nature of the -OCF₃ group paired with the protic nature of the propionic acid chain.

For drug development professionals and process chemists, the strategic takeaway is clear: Polar aprotic solvents (DMSO, DMF) offer the highest solubilization capacity due to their ability to accept hydrogen bonds from the -COOH group while accommodating the high dipole moment of the fluorinated ring. Conversely, while polar protic solvents (MeOH, EtOH) offer moderate solubility, they are excellent candidates for binary solvent systems (e.g., paired with water) to induce controlled crystallization, a process that can be accurately mapped using the Jouyban-Acree model.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io Source: Protocols.io URL:[Link]

  • Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility Source: ACS Publications URL:[Link]

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres Source: eScholarship URL:[Link]

  • Physical Properties of Carboxylic Acids Source: Chemistry LibreTexts URL:[Link]

Sources

Methodological & Application

Application Note: 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic Acid in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In contemporary medicinal chemistry, the strategic incorporation of fluorinated moieties is a cornerstone of rational drug design. Among these, the trifluoromethoxy group (-OCF 3​ ) is often regarded as an "exotic" yet highly valuable entity[1]. The compound 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid (CAS: 1373921-10-8)[2] serves as a highly versatile pharmaceutical intermediate, combining the unique physicochemical benefits of the -OCF 3​ group with the synthetic flexibility of a propionic acid handle.

This building block is particularly valuable in the synthesis of heteroaroyl-propionic acid derivatives, a class of molecules that has shown significant efficacy as Cathepsin A inhibitors for the treatment of cardiovascular and renal diseases[3].

The "Exotic" -OCF 3​ Advantage

The -OCF 3​ group profoundly alters the pharmacokinetic profile of drug candidates. It boasts a Hansch π parameter of +1.04, making it significantly more lipophilic than the classical trifluoromethyl (-CF 3​ ) group ( π = +0.88)[4]. This elevated lipophilicity drives enhanced membrane permeability, which is critical for targets requiring blood-brain barrier (BBB) penetration. Furthermore, the strong electron-withdrawing nature of the -OCF 3​ group drastically reduces the ability of the oxygen atom to act as a hydrogen bond acceptor[5]. This electronic modulation diminishes the molecule's interaction with Cytochrome P450 (CYP450) enzymes, thereby conferring exceptional metabolic stability and prolonging in vivo half-life[5].

LogicTree Root -OCF3 Group Integration Branch1 High Lipophilicity (Hansch π = +1.04) Root->Branch1 Branch2 Electron Withdrawing Reduced H-Bonding Root->Branch2 Leaf1 Enhanced Membrane Permeability Branch1->Leaf1 Leaf2 CYP450 Resistance Metabolic Stability Branch2->Leaf2 Outcome Improved in vivo Half-Life & Efficacy Leaf1->Outcome Leaf2->Outcome

Pharmacokinetic impact of the trifluoromethoxy (-OCF3) group on drug candidates.

Physicochemical Profiling

Understanding the quantitative metrics of this intermediate is essential for synthetic planning and predicting the behavior of downstream drug candidates.

PropertyValueCausality / Impact in Drug Design
Molecular Formula C 11​ H 11​ F 3​ O 3​ Defines the stoichiometric mass for precise synthetic scaling.
Molecular Weight 248.20 g/mol Optimal low-MW building block, leaving ample room to adhere to Lipinski's Rule of 5 after coupling.
CAS Number 1373921-10-8Unique identifier for procurement and regulatory tracking[2].
Hansch π Parameter (-OCF 3​ ) +1.04Drives superior lipophilicity and lipid bilayer partitioning compared to -CF 3​ (+0.88)[4].
C-F Bond Dissociation Energy 485.3 kJ/molConfers exceptional resistance to metabolic degradation compared to standard C-H bonds (414.2 kJ/mol)[4].

Experimental Protocols

The propionic acid moiety provides a robust handle for late-stage functionalization. Below are two self-validating, field-proven protocols for utilizing this intermediate.

Protocol A: Standardized Amide Coupling (HATU/DIPEA)

This protocol details the coupling of the intermediate with a primary or secondary amine to generate a biologically active amide.

Step-by-Step Methodology:

  • Solvation: Dissolve 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

    • Causality: DMF is a polar aprotic solvent that fully solubilizes both the lipophilic acid and the coupling reagents while preventing premature hydrolysis of the active ester.

  • Activation: Cool the solution to 0 °C. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing with the target amine. Cooling to 0 °C controls the exothermic activation step and minimizes the formation of unreactive N-acylurea byproducts. HATU is selected over EDC/HOBt due to its rapid kinetics, which is critical when coupling sterically hindered amines.

  • Active Ester Formation: Stir the reaction mixture at 0 °C for 15 minutes.

    • Causality: This specific time window ensures the complete conversion of the carboxylic acid into the highly reactive HOAt active ester before the amine is introduced.

  • Nucleophilic Attack: Add the target amine (1.1 eq), remove the ice bath, and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Causality: Room temperature provides the necessary kinetic energy for the amine to execute a nucleophilic attack on the active ester, forming the stable amide bond.

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO 3​ and extract three times with Ethyl Acetate (EtOAc).

    • Causality: NaHCO 3​ neutralizes excess acid and DIPEA. The highly lipophilic trifluoromethoxy product partitions selectively into the organic (EtOAc) layer, leaving polar byproducts (like the urea derivative of HATU) in the aqueous phase.

  • Purification Wash: Wash the combined organic layers with 1M HCl, followed by brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

    • Causality: The HCl wash protonates and removes any unreacted starting amine and residual DIPEA. The brine wash draws out residual water and DMF from the organic phase, self-validating the purity of the crude product prior to column chromatography.

Workflow A 3-[2-Methyl-5-(trifluoromethoxy)phenyl] propionic acid B Activation (HATU, DIPEA) A->B C Amine Addition (Nucleophilic Attack) B->C D Aqueous Workup (Urea Removal) C->D E Target Amide (Drug Candidate) D->E

Workflow for the HATU-mediated amide coupling of the propionic acid intermediate.

Protocol B: Intramolecular Friedel-Crafts Acylation (Indanone Synthesis)

This workflow utilizes the propionic acid chain to form a trifluoromethoxy-substituted indanone, a rigid bicyclic scaffold often used in CNS drug discovery.

Step-by-Step Methodology:

  • Acyl Chloride Formation: Suspend the acid (1.0 eq) in anhydrous Dichloromethane (DCM) containing a catalytic amount of DMF (0.05 eq). Add Thionyl Chloride (SOCl 2​ , 2.0 eq) dropwise at room temperature.

    • Causality: DMF reacts with SOCl 2​ to form the Vilsmeier-Haack reagent, which acts as the active chlorinating species, smoothly converting the propionic acid into an acyl chloride.

  • Reflux & Concentration: Reflux the mixture for 2 hours, then concentrate in vacuo.

    • Causality: Refluxing drives the reaction to completion by expelling SO 2​ and HCl gases. Complete removal of excess SOCl 2​ in vacuo is mandatory; residual SOCl 2​ will competitively react with the Lewis acid in the next step, destroying the yield.

  • Cyclization: Redissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add Aluminum Chloride (AlCl 3​ , 1.5 eq) portion-wise.

    • Causality: AlCl 3​ is a potent Lewis acid that coordinates with the acyl chloride to generate a highly electrophilic acylium ion. Cooling to 0 °C safely controls the highly exothermic intramolecular electrophilic aromatic substitution.

  • Quench & Extraction: Stir at room temperature for 4 hours, then carefully pour the mixture over ice-water. Extract with DCM.

    • Causality: Ice-water safely hydrolyzes the active aluminum complex. The resulting 4-methyl-7-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is highly soluble in DCM, allowing for clean phase separation.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI (Molecules) URL:[Link]

  • α -Fluorinated Ethers as “Exotic” Entity in Medicinal Chemistry Source: Bentham Science (Mini-Reviews in Medicinal Chemistry) URL:[Link]

  • Biaryl-propionic acid derivatives and their use as pharmaceuticals (WO2014154727A1)

Sources

Application Note: Amidation Protocols for 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of robust, metabolically stable amide libraries is a cornerstone of modern drug discovery[1]. This application note provides a comprehensive, causality-driven guide to the amidation of 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid . By detailing the physicochemical rationale behind the building block and providing self-validating experimental protocols, this guide empowers medicinal chemists to seamlessly integrate this motif into high-throughput screening (HTS) and process-scale workflows.

Scientific Rationale: The Role of the OCF₃ Motif

The trifluoromethoxy ( OCF3​ ) group is an increasingly privileged structural motif in pharmaceutical design. Its introduction into an aromatic system exerts profound effects on the molecule's stability, lipophilicity, and membrane permeability[2].

Unlike standard methoxy groups, the OCF3​ moiety exhibits a unique nO​→σC−F∗​ hyperconjugative interaction. Combined with the steric bulk of the CF3​ group, this forces the O−CF3​ bond to adopt a conformation orthogonal to the arene ring[2]. This three-dimensional complexity often provides additional binding affinity to target active sites while simultaneously shielding the aromatic core from oxidative metabolism by cytochrome P450 enzymes[2].

Furthermore, the two-carbon propionic acid spacer in this specific building block is highly strategic. It insulates the reactive carboxylic acid from the strong electron-withdrawing effects of the OCF3​ group. Consequently, the carboxylate retains standard aliphatic nucleophilicity, avoiding the sluggish activation kinetics typically associated with trifluoromethoxylated benzoic acids.

OCF3_Pathway A OCF3 Group B Orthogonal Conformation A->B Hyperconjugation C Increased Lipophilicity A->C Electronegativity D Metabolic Stability A->D C-F Bond Strength E Enhanced Bioavailability B->E C->E D->E

Pharmacological enhancements driven by the trifluoromethoxy (OCF3) group in drug design.

Comparative Analysis of Amidation Reagents

The choice of coupling reagent depends entirely on the project phase. While uronium salts like HATU are ideal for generating small-scale discovery libraries due to their rapid reaction times[3], phosphonic anhydrides like T3P offer superior safety profiles and streamlined workups for scale-up operations[4].

Table 1: Quantitative Comparison of Coupling Reagents for Propionic Acid Derivatives

Reagent SystemActivation IntermediateTypical YieldReaction TimeByproduct RemovalBest Use Case
HATU / DIPEA OAt-active ester85 - 95%0.5 - 2 hRequires ChromatographyHTS / Library Synthesis
EDC / HOBt HOBt-active ester75 - 85%4 - 12 hAqueous ExtractionCost-sensitive synthesis
T3P / Et₃N Mixed anhydride80 - 95%2 - 4 hAqueous ExtractionProcess Scale-up / Green Chem

Experimental Protocols

Protocol A: High-Throughput Library Synthesis (HATU-Mediated)

HATU is a highly effective uronium-based coupling reagent derived from HOAt[3]. It is known for its high reactivity and is particularly suited for coupling sterically hindered amines to the propionic acid side chain[3].

Materials:

  • 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid (1.0 eq, 0.5 mmol)

  • Target Amine (primary or secondary) (1.1 eq, 0.55 mmol)

  • HATU (1.2 eq, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol)

  • Anhydrous DMF or DCM (5.0 mL)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under a nitrogen atmosphere. Add DIPEA dropwise. The base deprotonates the acid, which then attacks HATU to form the highly reactive OAt-active ester[3].

  • Coupling: Stir the pre-activation mixture for 5 minutes at room temperature, then add the target amine.

  • Reaction Tracking: Monitor via LCMS. The reaction typically reaches >95% conversion within 1 hour.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organic layers heavily with brine (5x) to remove DMF and the tetramethylurea (TMU) byproduct[3].

  • Purification: Dry over Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography.

Causality & Troubleshooting: If yields are low with anilines, the nucleophilicity of the amine is likely the limiting factor. Do not heat HATU reactions excessively, as it can lead to guanidinylation of the amine. Instead, switch the solvent to a more polar aprotic medium or extend the reaction time[3].

Protocol B: Process-Scale & Green Chemistry (T3P-Mediated)

Propanephosphonic acid anhydride (T3P) is a process-friendly, non-toxic reagent that operates under mild conditions (0-25°C)[4]. It activates the carboxylic acid to form a phosphonate carboxylate mixed anhydride[5]. Its primary advantage is that all byproducts are highly water-soluble, completely eliminating the need for column chromatography[4].

T3P_Workflow Step1 1. Substrate Mixing Acid + Amine in EtOAc Step2 2. Base Addition Add Et3N or DIPEA (2.0 eq) Step1->Step2 Step3 3. T3P Activation Dropwise addition of T3P (50% in EtOAc) Step2->Step3 Step4 4. Coupling Reaction Stir at 25°C for 2-4 hours Step3->Step4 Step5 5. Aqueous Workup Wash with H2O/NaHCO3 Step4->Step5 Step6 6. Pure Amide Product Organic layer evaporation Step5->Step6

Step-by-step workflow for T3P-mediated amidation with aqueous workup.

Materials:

  • 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid (1.0 eq, 10.0 mmol)

  • Target Amine (1.05 eq, 10.5 mmol)

  • T3P (50% solution in EtOAc) (1.5 eq, 15.0 mmol)

  • Triethylamine ( Et3​N ) or N-methylimidazole (NMI) (2.5 eq, 25.0 mmol)

  • Ethyl Acetate (EtOAc) (30 mL)

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask with the carboxylic acid, amine, and EtOAc. The use of EtOAc as a solvent makes this a highly sustainable, single-solvent process.

  • Base Addition: Add Et3​N and stir for 10 minutes at room temperature. Note: If stereocenters were present on the amine, switching the base to pyridine or NMI minimizes epimerization[5].

  • Activation: Add the T3P solution dropwise over 15 minutes to control the mild exotherm.

  • Coupling: Stir at 25°C for 2-4 hours. The reaction proceeds via a mixed anhydride intermediate[5].

  • Workup (Self-Validating): Add water (20 mL) directly to the reaction flask and stir vigorously for 10 minutes. The unreacted T3P and phosphonic acid byproducts partition entirely into the aqueous layer[4].

  • Isolation: Separate the layers. Wash the organic layer with 1M HCl (to remove excess amine), followed by saturated NaHCO3​ , and finally brine.

  • Final Product: Dry the organic layer over MgSO4​ and evaporate to yield the analytically pure amide.

Causality & Troubleshooting: Under basic conditions, the phosphonate carboxylate mixed anhydride can occasionally undergo elimination to form a ketene intermediate, particularly with electron-poor anilines[5]. If unexpected diastereomeric mixtures or side-products are observed, switching the base from Et3​N to N-methylimidazole (NMI) effectively suppresses ketene formation and drives the direct amidation pathway[5].

References

  • Recent Development of Catalytic Trifluoromethoxylation Reactions. nih.gov. 2

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. benchchem.com. 3

  • How T3P is helping to advance API development. curiaglobal.com. 4

  • Stereochemical Aspects of T3P Amidations. acs.org. 5

  • Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. rsc.org. 1

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common challenges encountered during synthesis.

Introduction

3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. However, the synthesis of this and other 3-arylpropionic acids can be challenging, with issues such as low yields, side product formation, and difficult purifications. This guide will focus on palladium-catalyzed cross-coupling reactions, a common and versatile method for constructing the core structure of this molecule.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid?

A1: The most prevalent methods involve palladium-catalyzed cross-coupling reactions.[3] Key strategies include:

  • Heck Reaction: Coupling of 1-halo-2-methyl-5-(trifluoromethoxy)benzene with an acrylic acid ester followed by hydrolysis.[1][4] This is a powerful method for forming the carbon-carbon bond.

  • Suzuki-Miyaura Coupling: Reaction of a boronic acid or ester derivative of 2-methyl-5-(trifluoromethoxy)benzene with a 3-halopropionic acid derivative.[5][6][7] This method is known for its mild reaction conditions and tolerance of various functional groups.

  • Carbonylative Coupling: Introduction of a carbonyl group in a palladium-catalyzed reaction involving an appropriate aryl precursor.[8][9]

Q2: Why is my overall yield consistently low?

A2: Low yields in these multi-step syntheses can stem from several factors. Common culprits include incomplete reactions, formation of side products, and losses during workup and purification.[10] It is crucial to optimize each step of the synthetic sequence. This guide provides detailed troubleshooting for specific issues.

Q3: What are the typical side products I should be aware of?

A3: In palladium-catalyzed cross-coupling reactions, common side products can include:

  • Homocoupling of the starting materials.

  • Reduction of the aryl halide.

  • Formation of regioisomers, depending on the specific reaction.

  • Incomplete hydrolysis of ester intermediates.

Careful control of reaction conditions and selection of the appropriate catalyst and ligands can minimize the formation of these impurities.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Issue 1: Low Yield in the Heck Coupling Step

Question: I am seeing a low conversion of my aryl halide in the Heck reaction with an acrylate. What can I do to improve the yield?

Answer: A low yield in the Heck reaction is a frequent issue. Several parameters can be adjusted to drive the reaction to completion.

Underlying Causes and Solutions:

  • Catalyst Inactivity: The active Pd(0) species may not be generated efficiently or could be deactivating prematurely.

    • Solution: Ensure you are using a reliable palladium precursor such as Pd(OAc)2 or a pre-catalyst. The choice of phosphine ligand is also critical; for electron-rich aryl halides, bulky electron-rich phosphine ligands can be beneficial.[11]

  • Sub-optimal Base: The base plays a crucial role in the catalytic cycle.

    • Solution: An inorganic base like K2CO3 or Cs2CO3 is often effective.[5] An organic base such as triethylamine (NEt3) can also be used. The choice of base can be solvent-dependent, so it may be necessary to screen a few options.

  • Incorrect Solvent: The solvent can influence the solubility of the reagents and the stability of the catalyst.

    • Solution: Polar aprotic solvents like DMF, DMAc, or NMP are commonly used. Toluene is also a viable option, particularly with certain ligand systems.[5]

  • Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or GC to check for decomposition of starting materials or products at higher temperatures.

Optimization of Heck Reaction Conditions
ParameterCondition ACondition BCondition C (Optimized)
Palladium Source PdCl2(PPh3)2Pd(OAc)2Pd(OAc)2
Ligand NonePPh3P(o-tolyl)3
Base NEt3K2CO3Cs2CO3
Solvent AcetonitrileTolueneDMAc
Temperature 80 °C100 °C120 °C
Yield LowModerateHigh
Issue 2: Formation of Impurities During Hydrolysis

Question: After hydrolyzing the ester intermediate, my product is contaminated with byproducts. How can I achieve a cleaner hydrolysis?

Answer: Incomplete or harsh hydrolysis conditions can lead to a mixture of unreacted starting material, the desired acid, and potential decomposition products.

Underlying Causes and Solutions:

  • Incomplete Hydrolysis: The ester may be sterically hindered or the reaction time insufficient.

    • Solution: Increase the reaction time and/or the concentration of the base (e.g., NaOH or KOH). Monitoring the reaction by TLC or LC-MS will help determine the optimal reaction time.

  • Harsh Conditions: High temperatures or a high concentration of base can sometimes lead to side reactions.

    • Solution: If you suspect decomposition, try milder conditions. For example, use lithium hydroxide (LiOH) in a mixture of THF and water at room temperature.

Recommended Hydrolysis Protocol
  • Dissolve the ester intermediate in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add an excess of lithium hydroxide (LiOH) (e.g., 4 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, acidify the mixture with aqueous HCl (e.g., 1 M) to a pH of approximately 2-3.[10]

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 3: Difficulty in Product Purification

Question: My final product is difficult to purify, and I am losing a significant amount of material during chromatography. Are there alternative purification methods?

Answer: Purification of carboxylic acids can be challenging due to their polarity.

Underlying Causes and Solutions:

  • Streaking on Silica Gel: Carboxylic acids can interact strongly with silica gel, leading to poor separation.

    • Solution: Add a small amount of acetic acid or formic acid to the eluent system (e.g., 0.1-1%) to suppress the deprotonation of the carboxylic acid and improve the peak shape.

  • Crystallization: If the product is a solid, crystallization is an excellent method for purification.

    • Solution: Screen various solvent systems (e.g., heptane/ethyl acetate, toluene, or ethanol/water) to find suitable conditions for crystallization.

Troubleshooting Purification

Purification_Troubleshooting start Crude Product is_solid Is the product a solid? start->is_solid try_crystallization Attempt Crystallization is_solid->try_crystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No pure_product Pure Product try_crystallization->pure_product modify_eluent Add acid to eluent (e.g., 0.5% Acetic Acid) column_chromatography->modify_eluent modify_eluent->pure_product

Caption: Decision tree for purifying the final product.

Experimental Protocols

Palladium-Catalyzed Heck Reaction

This protocol describes a general procedure for the Heck reaction between an aryl bromide and an acrylate.

  • To a dry Schlenk flask, add the aryl bromide (1.0 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., DMAc), followed by the acrylate (1.2 eq) and the base (2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of the Heck Reaction

Heck_Cycle cluster_steps Reaction Steps Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X L2 Pd0->PdII_Aryl + Ar-X OxAdd Oxidative Addition PdII_Alkene Ar-Pd(II)-X (Alkene)L PdII_Aryl->PdII_Alkene + Alkene Coord Alkene Coordination PdII_Alkyl R-Pd(II)-X L2 PdII_Alkene->PdII_Alkyl MigIns Migratory Insertion PdII_Hydride H-Pd(II)-X (Alkene)L PdII_Alkyl->PdII_Hydride BetaElim β-Hydride Elimination PdII_Hydride->Pd0 + Base - HB-X RedElim Reductive Elimination

Caption: The catalytic cycle of the Mizoroki-Heck reaction.[4]

Conclusion

Improving the yield of 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid synthesis requires a systematic approach to optimization. By carefully selecting the reaction conditions, monitoring the reaction progress, and employing appropriate workup and purification techniques, it is possible to achieve high yields of the desired product. This guide provides a starting point for troubleshooting common issues, but it is important to remember that each specific substrate may require fine-tuning of the reaction parameters.

References

  • Chen, D., & Diao, T. (2017). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Accounts of Chemical Research, 50(11), 2839-2849. [Link]

  • Djakovitch, L., & Pinel, C. (2009). Synthesis of 3-Arylpropenal and 3-Arylpropionic Acids by Palladium Catalysed Heck Coupling Reactions: Scopes and Limitations. Current Organic Synthesis, 6(1), 54-65. [Link]

  • Ingenta Connect. Synthesis of 3-Arylpropenal and 3-Arylpropionic Acids by Palladium Catalysed Heck Coupling Reactions: Scopes and Limitations. [Link]

  • MacLachlan, M. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1877-1890. [Link]

  • LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Rossi, S., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Plevova, K., et al. (2021). A general strategy for the synthesis of α-trifluoromethyl- and α-perfluoroalkyl-β-lactams via palladium-catalyzed carbonylation. Chemical Science, 12(31), 10566-10572. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Zhou, M., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society, 140(22), 6801-6805. [Link]

  • LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Larrow, J. F., & Senanayake, C. H. (2018). Regioselective Preparation of Hetero-2,3-Diarylpropionic Acids. ChemRxiv. [Link]

  • Khan, I., et al. (2020). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Scientific Reports, 10(1), 1-13. [Link]

  • NextSDS. 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionicacid — Chemical Substance Information. [Link]

  • Vitale, F., et al. (2015). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 20(7), 12889-12920. [Link]

  • Fleck, T. J., et al. (2011). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 16(12), 10343-10352. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Larrow, J. F., et al. (2007). Synthesis of a 5-((Aryloxy)methyl)-3-(4-(trifluoromethyl)phenyl)[1][2][12]thiadiazole Derivative: A Promising PPARα,δ Agonist. Organic Process Research & Development, 11(6), 1138-1144. [Link]

  • NextSDS. 3-[2-METHYL-5-(TRIFLUOROMETHYL)PHENYL]PROPIONIC ACID — Chemical Substance Information. [Link]

  • PrepChem.com. Synthesis of A. Methyl 2-phenylpropionate. [Link]

  • Cini, E., et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules, 28(16), 6042. [Link]

  • Gabriele, B. (2019). PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account. Catalysts, 9(7), 621. [Link]

  • Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]

  • Gieshoff, T., & Glorius, F. (2018). Radical CH Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. Refubium - Freie Universität Berlin. [Link]

  • Justia Patents. process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. [Link]

  • PrepChem.com. Preparation of 3-phenylpropionic acid. [Link]

  • Kovaříková, P., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 229-234. [Link]

  • Organic Syntheses. 2-phenylpropionic acid. [Link]

Sources

Technical Support Center: Troubleshooting 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic Acid Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic bottlenecks associated with 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid .

This building block presents unique steric and electronic challenges. The ortho-methyl group restricts the conformational freedom of the propionic acid side chain, forcing gauche interactions that sterically shield the reactive carbonyl center. Furthermore, the electron-withdrawing trifluoromethoxy group at the 5-position deactivates the ring, complicating upstream cross-coupling syntheses. This guide provides field-proven, causality-driven solutions for both amide bond formation and precursor synthesis.

Section 1: Amide Coupling Challenges (The Propionic Acid Handle)

Q1: Why am I observing low conversion and significant byproduct formation when using standard carbodiimides (EDC/HOBt) with this acid? A1: The failure of EDC/HOBt is a direct consequence of steric hindrance slowing down the desired nucleophilic attack. Carbodiimides activate the carboxylic acid to form an O-acylisourea intermediate. Because the ortho-methyl group restricts the propionic chain's flexibility, the approach of the amine to this bulky intermediate is sterically hindered. This kinetic delay allows the O-acylisourea to undergo an intramolecular O-to-N acyl migration, forming an unreactive N-acylurea dead-end product.

  • Self-Validation: Check your LC-MS for a mass corresponding to[Acid + EDC] without the amine; this confirms N-acylurea formation.

Q2: I switched to HATU to increase reactivity, but my LC-MS shows a +99 Da mass adduct on my amine. What happened? A2: You are observing the guanidinylation of your amine[1]. HATU is a uronium salt. In a standard reaction, the carboxylate attacks HATU to form the active OAt ester. However, because your carboxylic acid is sterically hindered, this activation step is slow. If you are using an aliphatic or unhindered amine, the amine outcompetes the carboxylate and directly attacks the electrophilic carbon of HATU, forming a tetramethylguanidine byproduct (+99 Da mass shift)[2]. This side reaction is a known limitation when repurposing uronium reagents for hindered substrates.

Q3: What is the most reliable coupling strategy for this specific hindered substrate? A3: We recommend abandoning bulky uronium salts and carbodiimides in favor of TCFH (Tetramethylchloroformamidinium hexafluorophosphate) with N-methylimidazole (NMI), or in situ Acyl Fluoride generation[3].

  • Causality: TCFH reacts with the acid to form an acyl imidazolium intermediate. This intermediate is highly reactive, planar, and significantly less sterically demanding than an OBt or OAt ester, allowing even hindered amines to attack efficiently. Alternatively, acyl fluorides (generated via DAST or Deoxo-Fluor) present the smallest possible steric profile at the electrophilic carbonyl carbon, minimizing steric clash during the transition state of the amine attack[4].

Section 2: Upstream Precursor Synthesis (Heck Coupling)

Q4: I am synthesizing the propionic acid precursor via the Heck coupling of 2-methyl-5-(trifluoromethoxy)bromobenzene with acrylic acid. Yields are <20%. How do I overcome the ortho-methyl effect? A4: The ortho-methyl group severely hinders the migratory insertion step of the alkene into the Palladium-Aryl bond. Standard ligands (e.g., PPh 3​ ) fail because they cannot provide the necessary steric bulk to force the reductive elimination, nor can they sufficiently stabilize the active Pd(0) species.

  • Causality: You must use a "bulky-yet-flexible" electron-rich phosphine ligand, such as P(t-Bu) 3​ or a Buchwald biaryl phosphine like SPhos [5]. The electron richness of P(t-Bu) 3​ accelerates the oxidative addition into the deactivated aryl bromide. More importantly, its extreme steric bulk accelerates the rate-determining reductive elimination and forces the substrate into the correct geometry for migratory insertion, overcoming the ortho-methyl hindrance[5].

Quantitative Data: Coupling Reagent Efficacy

Coupling ReagentActive IntermediateSteric ToleranceMajor Side ReactionRecommended Use for this Substrate
EDC / HOBt O-Acylisourea / OBt EsterLowN-Acylurea formationNot Recommended
HATU / DIPEA OAt EsterModerateAmine GuanidinylationOnly with poor nucleophiles (anilines)
TCFH / NMI Acyl ImidazoliumHighMinimalHighly Recommended
DAST Acyl FluorideVery HighDiethylamine amidationRecommended for extreme hindrance

Experimental Protocols

Protocol 1: Amide Coupling via TCFH/NMI (Self-Validating Workflow)

Mechanism: Generates a low-steric-profile acyl imidazolium active species to bypass gauche interaction shielding.

  • Preparation: In an oven-dried vial under N 2​ , dissolve 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous CH 3​ CN (0.2 M).

  • Base Addition: Add N-methylimidazole (NMI, 3.0 equiv). Self-Validation: The solution should remain clear; NMI acts as both base and nucleophilic catalyst.

  • Activation: Add TCFH (1.2 equiv) in one portion.

  • Monitoring: Stir at room temperature for 2 hours. Monitor via LC-MS. You should observe rapid consumption of the acid without the +99 Da guanidinylation peak associated with HATU.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO 3​ , and brine. Dry over Na 2​ SO 4​ and concentrate.

Protocol 2: Heck Coupling Synthesis of the Cinnamic Acid Precursor

Mechanism: Bulky P(t-Bu) 3​ ligand forces migratory insertion despite ortho-substitution.

  • Catalyst Formation: In a glovebox, combine Pd(OAc) 2​ (5 mol%) and P(t-Bu) 3​ (10 mol%) in anhydrous, degassed 1,4-dioxane. Stir for 10 minutes to form the active Pd(0) species.

  • Reagent Addition: Add 2-methyl-5-(trifluoromethoxy)bromobenzene (1.0 equiv), acrylic acid (1.5 equiv), and N,N-dicyclohexylmethylamine (Cy 2​ NMe, 2.0 equiv).

  • Reaction: Heat the mixture to 80 °C for 12 hours. Self-Validation: The formation of a white precipitate (ammonium bromide salt) visually confirms the progress of the catalytic cycle.

  • Isolation: Cool to room temperature, acidify with 1M HCl to pH 2 (to protonate the cinnamic acid), extract with EtOAc, and purify via recrystallization.

Mechanistic Visualization

G Acid 3-[2-Methyl-5-(trifluoromethoxy)phenyl] propionic acid EDC EDC/HOBt (Slow Activation) Acid->EDC Standard HATU HATU/DIPEA (Uronium Salt) Acid->HATU Common Upgrade TCFH TCFH/NMI (Optimal Choice) Acid->TCFH Steric Solution O_Acyl O-Acylisourea (Sterically Shielded) EDC->O_Acyl Guanidine Amine Guanidinylation (Side Reaction) HATU->Guanidine Amine attacks HATU (Faster than acid activation) Acyl_Imid Acyl Imidazolium (Highly Reactive, Low Bulk) TCFH->Acyl_Imid Fast Activation N_Acyl N-Acylurea Byproduct (Dead End) O_Acyl->N_Acyl O-to-N Migration (Due to slow amine attack) Target Target Amide (High Yield) Acyl_Imid->Target Efficient Nucleophilic Attack

Mechanistic pathways of hindered propionic acid activation and coupling.

References

  • [3] Title: Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents | Source: ChemRxiv | URL: 3

  • [1] Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases | Source: PMC / NIH | URL:1

  • [5] Title: The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands | Source: PMC / NIH | URL: 5

  • [4] Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates | Source: Organic & Biomolecular Chemistry (RSC) | URL: 4

  • [2] Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases | Source: ACS Publications | URL: 2

Sources

Technical Support Center: HPLC Method Development for 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing robust and reliable analytical methods for this compound and its related impurities.

The unique structure of this molecule—a carboxylic acid with a substituted phenyl ring containing both a methyl and a trifluoromethoxy group—presents specific challenges that require a systematic and well-reasoned approach to method development. This document provides not just protocols, but the underlying scientific rationale to empower you to develop, optimize, and troubleshoot your HPLC methods effectively.

Inferred Physicochemical Properties & Chromatographic Implications

While detailed experimental data for this specific molecule is not widely published, we can infer its likely behavior based on its structural components. This analysis is foundational to our method development strategy.

FeatureStructural ComponentChromatographic Implication
Acidic Nature Propionic Acid MoietyThe analyte is a weak acid, likely with a pKa in the range of 4.0 - 5.0. To achieve consistent retention and symmetrical peak shape in reversed-phase HPLC, the mobile phase pH must be controlled to suppress the ionization of the carboxylic acid. Operating at a pH at least 1.5-2 units below the pKa is critical.[1][2]
Hydrophobicity Phenyl Ring, -CH₃, -OCF₃The molecule is moderately to highly hydrophobic. The phenyl ring, methyl group, and especially the trifluoromethoxy group contribute to its non-polar character. This makes it an ideal candidate for reversed-phase chromatography. The required organic solvent concentration will likely be moderate to high.
UV Absorbance Substituted Phenyl RingThe aromatic ring provides a chromophore, making UV detection a suitable choice. The substitution pattern will influence the absorbance maximum (λ-max), which should be determined experimentally using a photodiode array (PDA) detector.

Frequently Asked Questions (FAQs) for Initial Method Development

This section addresses the most common initial questions and provides a scientifically grounded starting point for your experiments.

Q1: What is the best column to start with for this analysis?

A1: A high-purity, base-deactivated reversed-phase C18 column is the recommended starting point. The C18 stationary phase provides the necessary hydrophobic interactions to retain the analyte effectively. It is crucial to use a modern, "Type B" silica column that is well end-capped. This minimizes the presence of free silanol groups on the silica surface, which can cause severe peak tailing with acidic compounds like this one due to secondary ionic interactions.[3][4]

Recommended Starting Column Parameters:

Parameter Recommendation Rationale
Stationary Phase C18 (L1 Classification) Provides universal hydrophobic retention suitable for this analyte.
Particle Size ≤ 3.5 µm Offers a good balance of efficiency (sharper peaks) and backpressure.[5]
Dimensions 4.6 x 100 mm or 4.6 x 150 mm Standard analytical dimensions providing sufficient resolving power.

| Pore Size | 100 - 130 Å | Appropriate for small molecules. |

Q2: How do I select and prepare the mobile phase?

A2: The key to analyzing this acidic compound is to control the mobile phase pH. A low pH ensures the propionic acid group is fully protonated (in its neutral form), promoting retention and minimizing peak tailing.

Recommended Mobile Phase:

  • Aqueous (Solvent A): HPLC-grade water with an acidic modifier.

    • Option 1 (Volatile, LC-MS compatible): 0.1% Formic Acid (v/v). This will bring the pH to approximately 2.7.[6]

    • Option 2 (Non-volatile, UV only): 0.05% Phosphoric Acid (v/v). This provides a robustly buffered low pH environment.

  • Organic (Solvent B): Acetonitrile (ACN) or Methanol (MeOH).

    • Acetonitrile is generally preferred as a starting point due to its lower viscosity and different selectivity compared to methanol.[7]

Preparation Protocol: Always add the acid modifier to the water before mixing with the organic solvent to ensure accurate and reproducible pH. Filter all mobile phases through a 0.45 µm or 0.22 µm membrane filter before use.

Q3: What is a good starting gradient profile?

A3: A generic "scouting" gradient is the most efficient way to determine the approximate elution conditions. This allows you to quickly assess the retention of the main peak and any impurities.

Step-by-Step Protocol for a Scouting Gradient:

  • System Setup: Install the recommended C18 column and equilibrate the system with a mobile phase of 95% Solvent A / 5% Solvent B for at least 10-15 column volumes.

  • Sample Injection: Inject your prepared sample.

  • Gradient Execution: Run a fast linear gradient to survey the required elution strength.

Example Scouting Gradient Table:

Time (min) Flow Rate (mL/min) % Solvent A % Solvent B
0.0 1.0 95 5
20.0 1.0 5 95
25.0 1.0 5 95
25.1 1.0 95 5

| 30.0 | 1.0 | 95 | 5 |

After this run, you can create a more focused gradient around the elution percentage of your target analyte to improve resolution and shorten the run time.[8]

Q4: What UV wavelength should I use for detection?

A4: The substituted phenyl ring will have strong UV absorbance. If you have a PDA or DAD detector, you should acquire spectra across the peak to determine the absorbance maximum (λ-max). If not, a starting wavelength of 254 nm is a reasonable choice as it is a common setting for aromatic compounds. A lower wavelength, such as 220 nm , will likely provide higher sensitivity but may also detect more interferences.

Troubleshooting Guide: Common Issues and Solutions

This section provides systematic workflows to diagnose and resolve common problems encountered during method development for this analyte.

Problem 1: Excessive Peak Tailing or Asymmetry

Peak tailing is the most anticipated issue for an acidic analyte. It compromises quantification and resolution.[9] The tailing factor (Tf) or asymmetry factor (As) should ideally be between 0.9 and 1.2.

Q: My main peak has a significant tail (Tf > 1.5). What are the causes and how do I fix it?

A: The primary cause is unwanted secondary interactions between the analyte and the stationary phase, or extra-column effects. Follow this diagnostic workflow.

PeakTailing start Problem: Peak Tailing (Tf > 1.5) check_ph Step 1: Verify Mobile Phase pH Is the pH low enough (<3.0)? start->check_ph ph_ok Yes, pH is low. check_ph->ph_ok ph_bad No, pH is too high or not controlled. check_ph->ph_bad check_column Step 2: Evaluate Column Chemistry Are you using a high-purity, base-deactivated C18 column? ph_ok->check_column fix_ph Solution: Lower the pH. Use 0.1% Formic Acid or Phosphoric Acid. ph_bad->fix_ph column_ok Yes, column is appropriate. check_column->column_ok column_bad No, using an older Type A or non-endcapped column. check_column->column_bad check_overload Step 3: Check for Mass Overload Is the peak shape improved after injecting a 10x diluted sample? column_ok->check_overload fix_column Solution: Replace with a modern, well-endcapped C18 column. column_bad->fix_column overload_yes Yes, shape improved. check_overload->overload_yes overload_no No, shape is still poor. check_overload->overload_no fix_overload Solution: Reduce injection concentration or volume. overload_yes->fix_overload check_physical Step 4: Investigate Physical Issues Check for extra-column volume (long tubing), bad fittings, or a column void. overload_no->check_physical fix_physical Solution: Use shorter, narrower tubing. Remake fittings. Reverse-flush or replace the column if a void is present. check_physical->fix_physical

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing.

Problem 2: Poor Resolution Between Peaks

Resolution (Rs) is a measure of the separation between two peaks. A value of Rs ≥ 1.5 is typically desired for reliable quantification.[8]

Q: The main analyte peak is co-eluting or poorly resolved (Rs < 1.5) from an impurity. How can I improve the separation?

A: Resolution is a function of efficiency (N), selectivity (α), and retention (k).[5][10] A systematic approach to optimizing these factors is the most effective strategy.

PoorResolution start Problem: Poor Resolution (Rs < 1.5) adjust_k Step 1: Optimize Retention (k) Adjust the gradient slope. Make it shallower around the elution time of the critical pair. start->adjust_k k_works Resolution Improved? adjust_k->k_works adjust_alpha Step 2: Change Selectivity (α) This is the most powerful tool. Try changing the organic modifier (e.g., from ACN to MeOH). k_works->adjust_alpha No done Solution Achieved k_works->done Yes alpha_works Resolution Improved? adjust_alpha->alpha_works adjust_temp Step 3: Modify Temperature Change column temperature (e.g., from 30°C to 40°C). This can alter selectivity and efficiency. alpha_works->adjust_temp No alpha_works->done Yes temp_works Resolution Improved? adjust_temp->temp_works change_column Step 4: Change Stationary Phase If selectivity changes are insufficient, try a different column chemistry (e.g., Phenyl-Hexyl or F5) to introduce different interaction mechanisms. temp_works->change_column No temp_works->done Yes

Caption: A workflow for optimizing chromatographic resolution.

Problem 3: Retention Time (RT) Drifting or Unstable

Consistent retention times are essential for peak identification and method robustness. RT drift can be gradual (in one direction) or random.[11]

Q: The retention time of my analyte is shifting between injections or across a sequence. What is causing this instability?

A: RT drift is almost always caused by a change in the system's physical or chemical conditions. Identifying the source of this change is key.

RTDrift start Problem: Retention Time Drift check_equilibration Step 1: Check Column Equilibration Is the column fully re-equilibrated to initial conditions before each injection? (Minimum 10 column volumes) start->check_equilibration equilibration_ok Yes check_equilibration->equilibration_ok equilibration_bad No check_equilibration->equilibration_bad check_mobile_phase Step 2: Inspect Mobile Phase Was it freshly prepared? Are volatile components (e.g., ACN, formic acid) evaporating? Are proportioning valves working correctly? equilibration_ok->check_mobile_phase fix_equilibration Solution: Increase the re-equilibration time at the end of the gradient. equilibration_bad->fix_equilibration mobile_phase_ok Yes check_mobile_phase->mobile_phase_ok mobile_phase_bad No check_mobile_phase->mobile_phase_bad check_temp Step 3: Verify Temperature Control Is a column oven being used? Is the temperature stable? mobile_phase_ok->check_temp fix_mobile_phase Solution: Prepare fresh mobile phase. Keep bottles capped. Purge pump lines. mobile_phase_bad->fix_mobile_phase temp_ok Yes check_temp->temp_ok temp_bad No check_temp->temp_bad check_leaks Step 4: Check for Leaks Perform a system pressure test. Check all fittings from the pump to the detector for salt deposits (if using buffers) or moisture. temp_ok->check_leaks fix_temp Solution: Use a column oven set to a stable temperature (e.g., 30°C). Even small room temperature fluctuations can cause drift. temp_bad->fix_temp leaks_found Leak Found check_leaks->leaks_found no_leaks No Leaks check_leaks->no_leaks fix_leaks Solution: Tighten or replace the leaking fitting. leaks_found->fix_leaks check_column_health Step 5: Column Health Column may be contaminated or degrading. no_leaks->check_column_health

Caption: A diagnostic workflow for troubleshooting HPLC retention time instability.

References

  • How to Improve HPLC Peak Resolution. Chrom Tech. [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. (2026, March 8). [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. (2025, November 26). [Link]

  • Troubleshooting HPLC Column Retention Time Drift. Hawach Scientific. (2025, October 15). [Link]

  • Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. (2026, February 15). [Link]

  • A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. ResearchGate. [Link]

  • Causes of Retention Time Drift in HPLC. Element Lab Solutions. [Link]

  • Optimizing Chromatographic Separations. Chemistry LibreTexts. (2019, June 5). [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. (2025, June 9). [Link]

  • [Readers Insight] Retention Time Drifts: Why Do They Occur? Welch Materials. (2025, October 17). [Link]

  • HPLC Peak Tailing. Axion Labs. (2022, February 15). [Link]

  • How can I prevent peak tailing in HPLC? ResearchGate. (2013, November 27). [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Common Reasons for HPLC Retention Time Drift, Variation or Change. ResearchGate. (2026, January 10). [Link]

  • Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Malaysian Journal of Chemistry. [Link]

  • METHOD DEVELOPMENT ON HPLC. Maharana Pratap P.G. College Hardoi. [Link]

Sources

Preventing decarboxylation of 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid during thermal processing

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid. This molecule is a key intermediate in various research and development pipelines. A critical challenge frequently encountered during its handling and downstream processing is unintended thermal decarboxylation, leading to impurity generation, yield loss, and potential alterations in the final product's profile.

This guide provides in-depth, practical solutions and the underlying chemical principles to help you diagnose, troubleshoot, and prevent this unwanted side reaction.

Frequently Asked Questions (FAQs)

Q1: What is thermal decarboxylation and why is it a problem for this specific compound?

A1: Thermal decarboxylation is a chemical reaction where a carboxyl group (-COOH) is removed from a molecule, releasing carbon dioxide (CO₂).[1] For 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid, this reaction results in the formation of the impurity 1-methyl-4-(trifluoromethoxy)-2-ethylbenzene. This process is problematic because it represents a loss of the desired product, complicates purification, and introduces an impurity that must be characterized and controlled, which is a critical aspect of drug development and manufacturing.[2]

The susceptibility of an aromatic carboxylic acid to decarboxylation is influenced by the electronic properties of the substituents on the aromatic ring.[3] The trifluoromethoxy (-OCF₃) group on the phenyl ring is strongly electron-withdrawing.[4][5] This property can stabilize the transition state leading to decarboxylation, making the compound more prone to this reaction upon heating compared to analogues with electron-donating groups.[3][6]

Q2: What are the primary factors that promote decarboxylation in my process?

A2: Several factors can initiate or accelerate the rate of decarboxylation.[7] The most significant are:

  • Temperature: Elevated temperatures provide the necessary activation energy for the reaction to occur.[8][9] Most non-enzymatic decarboxylations require heating to proceed at a significant rate.[7][8]

  • pH: The pH of the solution plays a crucial role.[8][10] While the free acid form is often the species that decarboxylates, reaction rates can be complex and pH-dependent.[11] Extreme pH conditions (either highly acidic or basic) can catalyze the reaction, depending on the specific mechanism at play.

  • Presence of Catalysts: Certain transition metals, such as copper or silver compounds, are known to facilitate decarboxylation of aryl carboxylic acids at lower temperatures.[1][12] Contamination from upstream processes could inadvertently introduce such catalysts.

  • Solvent: The choice of solvent can influence reaction rates. Polar solvents may stabilize charged intermediates or transition states, potentially promoting decarboxylation.[7][13]

Q3: How can I detect and quantify the decarboxylated impurity?

A3: A robust analytical method is essential for monitoring the reaction. The primary techniques are:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. Develop a gradient or isocratic method that provides good separation between the parent acid and the less polar decarboxylated product. A UV detector is typically sufficient.

  • Gas Chromatography (GC): As the decarboxylated product is more volatile than the parent acid, GC can be an effective tool. Derivatization of the carboxylic acid may be necessary to improve its thermal stability for GC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the relative amounts of starting material and product by integrating characteristic peaks. For example, the disappearance of the signal corresponding to the protons alpha to the carboxyl group and the appearance of a new ethyl group signal would be indicative of the reaction.

  • Infrared (IR) Spectroscopy: While less quantitative, Fourier-Transform Infrared (FTIR) spectroscopy can monitor the reaction by observing the decrease in the broad O-H and C=O stretching bands of the carboxylic acid.[14]

Troubleshooting Guide

This section addresses common problems encountered during thermal processing.

Problem: High levels (>1%) of decarboxylated impurity detected after a heating step.
Probable CauseRecommended Solution & Rationale
Excessive Temperature Solution: Lower the process temperature. Rationale: Decarboxylation is a thermally activated process; its rate is highly dependent on temperature.[9] Conduct a study to determine the maximum acceptable temperature that minimizes impurity formation while still achieving the desired process outcome (e.g., dissolution, reaction). Even a 10-20 °C reduction can significantly decrease the rate.
Prolonged Heating Time Solution: Reduce the duration of the heating step. Rationale: The extent of decarboxylation is a function of both temperature and time. Minimize the time the material is held at an elevated temperature.
Inappropriate pH Solution: Adjust the process pH to be near-neutral (pH 6-8) if the chemistry allows. Rationale: The rate of decarboxylation can be catalyzed by both acidic and basic conditions.[8][10] The protonated carboxylic acid is often the reactive species.[15] Converting the acid to its carboxylate salt (e.g., sodium or potassium salt) by adjusting the pH to the basic side can significantly increase its stability and prevent decarboxylation, as the carboxylate anion is less prone to this reaction.[8][16]
Catalytic Metal Contamination Solution: Use metal-scavenging agents or ensure all glassware and reactors are scrupulously clean and free from residual transition metals from previous reactions. Rationale: Trace amounts of metals like copper can catalyze decarboxylation.[1][12] If such catalysis is suspected, performing the reaction in the presence of a chelating agent like EDTA may inhibit the side reaction.

Preventative Strategies & Protocols

Proactive measures are the most effective way to control decarboxylation.

Strategy 1: pH Control via Salt Formation

The most robust strategy is to deprotonate the carboxylic acid to form its corresponding carboxylate salt. The resulting anion is significantly more stable towards thermal decarboxylation.

Protocol: Stabilization via Salt Formation

  • Dissolution: Dissolve the 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid in a suitable solvent (e.g., water, ethanol, or a mixture).

  • Base Addition: Slowly add a stoichiometric equivalent (1.0 eq) of a suitable base (e.g., 1M Sodium Hydroxide, Potassium Carbonate) while monitoring the pH.

  • pH Adjustment: Adjust the final pH to be in the range of 7.0 - 8.0. Ensure the acid is fully dissolved and converted to its salt form.

  • Thermal Processing: Proceed with the required heating step. The carboxylate salt will exhibit significantly enhanced thermal stability.

  • Re-acidification (Optional): If the free acid is required for a subsequent step, cool the solution and carefully re-acidify with an acid like HCl to precipitate the product.

Strategy 2: Process Parameter Optimization

If salt formation is not feasible, a Design of Experiments (DoE) approach can identify the optimal balance of process parameters.

Experimental Workflow for Optimization

G cluster_input Input Factors cluster_process Experimental Process cluster_output Output Responses T Temperature (°C) DoE Design of Experiments (DoE) (e.g., Box-Behnken) T->DoE Time Time (hours) Time->DoE pH pH pH->DoE Run Execute Thermal Runs DoE->Run Analyze Analyze Samples (HPLC) Run->Analyze Yield Product Yield (%) Analyze->Yield Impurity Decarboxylation (%) Analyze->Impurity Model Generate Statistical Model & Response Surface Yield->Model Impurity->Model Optimum Identify Optimal Conditions (Low Temp, Short Time, Neutral pH) Model->Optimum

Caption: Workflow for optimizing process parameters to minimize decarboxylation.

Underlying Chemical Mechanism

Understanding the mechanism highlights the key factors influencing the reaction rate. For many aromatic carboxylic acids, thermal decarboxylation proceeds through a mechanism involving the formation of a carbanion intermediate after the loss of CO₂.

G

Caption: Proposed mechanism for the thermal decarboxylation of an arylpropionic acid.

The key to preventing this reaction is to avoid the formation or accumulation of the species that readily enters this pathway. The stability of the -OCF₃ and C-F bonds themselves is very high, meaning the group itself does not decompose but rather influences the reactivity of the carboxyl group.[4][17] By converting the carboxylic acid to a carboxylate salt (-COO⁻), the mechanism is disfavored as the expulsion of CO₂ would lead to a highly unstable dianion.

References

  • Grokipedia. (2026, March 3).
  • Electronic Factors Influencing the Decarboxylation of β-Keto Acids. A Model Enzyme Study. (n.d.).
  • SATHEE.
  • Furst, L., et al. (2017, April 28).
  • Allen. (2025, June 18). Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism.
  • Shaaban, M., et al. (n.d.). Advancements in double decarboxylative coupling reactions of carboxylic acids. PMC - NIH.
  • Quora. (2020, February 27). Why do electron withdrawing groups increase the acidity of carboxylic acids?
  • Wikipedia.
  • LNEYA Industrial Chillers Manufacturer. What are the conditions for the decarboxylation reaction?
  • Marques, F., et al. (2025, July 18).
  • Lewis, C., & Wolfenden, R. (n.d.). Rate constants at pH 6.8 and 25 °C for decarboxylation of the...
  • Dunn, G. E., & Kouba, J. (n.d.). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution.
  • Yang, Y., et al. (2023, January 26). Kinetics of the nitrate-mediated photooxidation of monocarboxylic acids in the aqueous phase. Environmental Science: Processes & Impacts (RSC Publishing).
  • Kluger, R., & Chin, J. (2012, July 17). Protonated Carbonic Acid and Reactive Intermediates in the Acidic Decarboxylation of Indolecarboxylic Acids.
  • Agilent. Fast, Easy, and Reliable Monitoring of THCA and CBDA Decarboxylation in Cannabis Flower and Oil Samples Using.
  • Benchchem. A Technical Guide to the Thermal Stability and Decomposition of 2-Trifluoromethyl-terephthalonitrile.
  • Zhang, X., et al. (n.d.). Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. Dalton Transactions (RSC Publishing).
  • Böhm, H-J., et al. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
  • Martínez, J. J. (n.d.).
  • Bell, J. L., & Palmer, D. A. (n.d.).

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid
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3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid

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